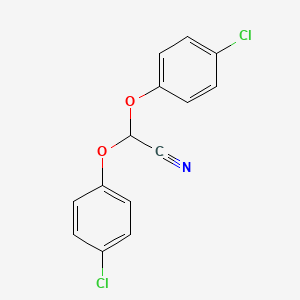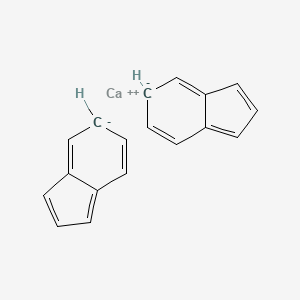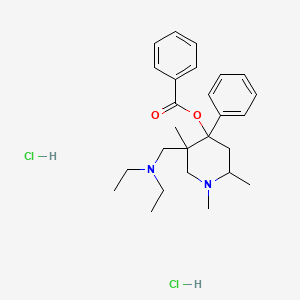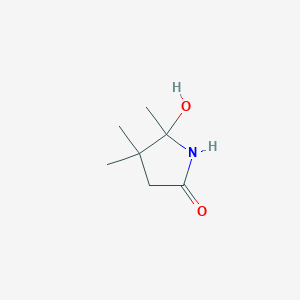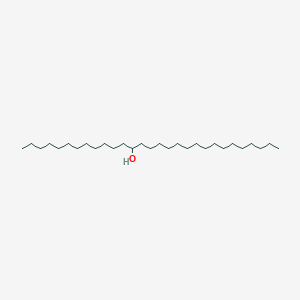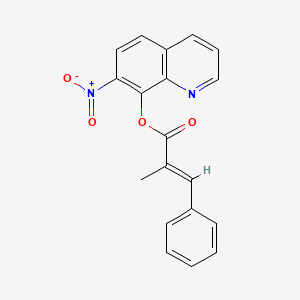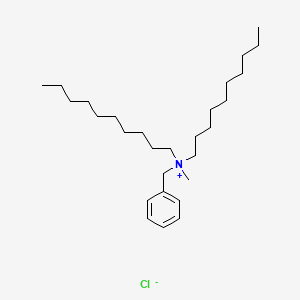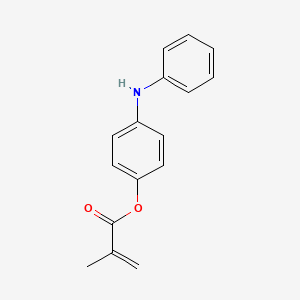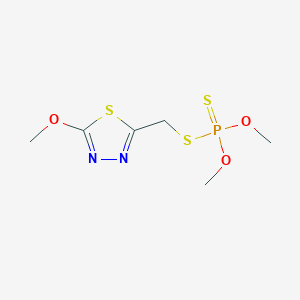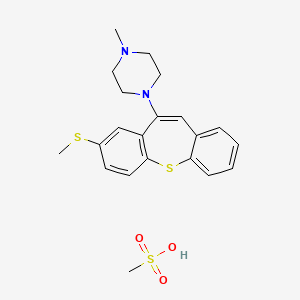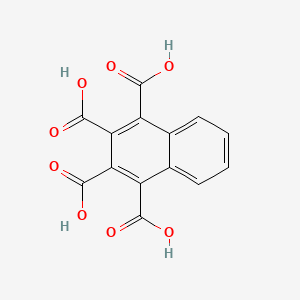![molecular formula C14H6O3 B14680236 Acenaphtho[4,5-C]furan-7,9-dione CAS No. 33239-22-4](/img/structure/B14680236.png)
Acenaphtho[4,5-C]furan-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acenaphtho[4,5-C]furan-7,9-dione is a polycyclic aromatic compound with a fused ring structure that includes both furan and quinone moieties.
Méthodes De Préparation
The synthesis of Acenaphtho[4,5-C]furan-7,9-dione typically involves the oxidation of acenaphthene using various oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the desired oxidation . Another approach involves the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride, followed by cyclization to form the furan ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Acenaphtho[4,5-C]furan-7,9-dione undergoes a variety of chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized derivatives with enhanced chemical and biological properties .
Applications De Recherche Scientifique
Acenaphtho[4,5-C]furan-7,9-dione has been extensively studied for its applications in several scientific fields:
Mécanisme D'action
The mechanism by which Acenaphtho[4,5-C]furan-7,9-dione exerts its effects is primarily through its interaction with biological macromolecules. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components and induce apoptosis in cancer cells . Additionally, the furan ring can intercalate with DNA, disrupting its function and leading to cell death . These molecular interactions make this compound a promising candidate for further development as an anticancer agent.
Comparaison Avec Des Composés Similaires
Acenaphtho[4,5-C]furan-7,9-dione can be compared to other polycyclic aromatic compounds with similar structures, such as:
Acenaphthoquinone: Similar in structure but lacks the furan ring, making it less versatile in terms of chemical reactivity.
Naphthoquinone: Another related compound that also lacks the furan ring and has different electronic properties.
The uniqueness of this compound lies in its combination of furan and quinone functionalities, which confer a distinct set of chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
Numéro CAS |
33239-22-4 |
|---|---|
Formule moléculaire |
C14H6O3 |
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
4-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,9,11(15),12-hexaene-3,5-dione |
InChI |
InChI=1S/C14H6O3/c15-13-10-6-8-5-4-7-2-1-3-9(11(7)8)12(10)14(16)17-13/h1-6H |
Clé InChI |
FHMNBZBGAJURPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=CC4=C(C3=C1)C(=O)OC4=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)
